molecular formula C14H17NO B13156154 1-(4-Aminobutoxy)naphthalene

1-(4-Aminobutoxy)naphthalene

Cat. No.: B13156154
M. Wt: 215.29 g/mol
InChI Key: LWQHQCZWWPIVDJ-UHFFFAOYSA-N
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Description

1-(4-Aminobutoxy)naphthalene ( 87272-74-0) is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This molecule features a naphthalene core linked to a flexible aminobutoxy chain, making it a valuable intermediate in synthetic organic and medicinal chemistry. The structure combines an aromatic system, which can participate in π-stacking interactions, with a primary amine functional group that serves as a handle for further chemical modification. Researchers can utilize the amine group for the synthesis of amides, sulfonamides, or imines, or employ the molecule as a building block for constructing more complex heterocyclic systems. Its structural features make it a candidate for use in materials science, such as in the development of organic ligands or fluorescent probes, and in pharmaceutical research for the creation of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-naphthalen-1-yloxybutan-1-amine

InChI

InChI=1S/C14H17NO/c15-10-3-4-11-16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11,15H2

InChI Key

LWQHQCZWWPIVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCN

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 1-(4-Aminobutoxy)naphthalene. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's structure can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation for this compound

The ¹H NMR spectrum of this compound would provide critical information about the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The aromatic region would display a complex series of multiplets corresponding to the seven protons on the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the butoxy substituent. The proton on the carbon bearing the oxygen (H-1) would likely be the most deshielded of the aromatic protons.

The aliphatic portion of the molecule would give rise to more distinct signals. The methylene (B1212753) group attached to the naphthalene oxygen (O-CH₂) would appear as a triplet, coupled to the adjacent methylene group. The protons of the two central methylene groups in the butyl chain would likely appear as a multiplet, while the terminal methylene group adjacent to the amino group (CH₂-N) would also be a triplet. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. For this compound, 14 distinct carbon signals would be expected. The ten carbons of the naphthalene ring would appear in the aromatic region of the spectrum. The carbon atom directly attached to the butoxy group (C-1) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The four aliphatic carbons of the butoxy chain would be observed at higher field strengths, with their chemical shifts providing further confirmation of the structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.2 Multiplets -
O-CH₂ ~ 4.1 Triplet ~ 6-7
-CH₂-CH₂- ~ 1.8 - 2.0 Multiplet -
-CH₂-N ~ 2.8 Triplet ~ 6-7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic-C 105 - 160
C-O ~ 155
O-CH₂ ~ 68
-CH₂-CH₂- ~ 25 - 30

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms within this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene groups in the butoxy chain (O-CH₂-CH₂-CH₂-CH₂-N). It would also help in assigning the complex splitting patterns of the aromatic protons by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, an HMBC correlation would be expected between the protons of the O-CH₂ group and the C-1 carbon of the naphthalene ring, confirming the attachment point of the butoxy chain. Correlations between the aromatic protons and various aromatic carbons would further solidify the assignment of the naphthalene ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary constitutional analysis of this flexible molecule, NOESY could provide information about the through-space proximity of protons. This could reveal preferred conformations of the butoxy chain relative to the naphthalene ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₁₄H₁₇NO, the calculated monoisotopic mass is 215.1310. HRMS can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would be expected:

Cleavage of the C-O bond: Loss of the aminobutoxy chain would lead to a fragment corresponding to the naphthoxy cation (m/z ~143).

Alpha-cleavage adjacent to the nitrogen atom: This could result in the formation of a stable iminium ion.

Fragmentation within the butyl chain: Various cleavages within the four-carbon chain would produce a series of smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (predicted) Proposed Fragment Structure
215 [M]⁺ (Molecular Ion)
143 [C₁₀H₇O]⁺ (Naphthoxy cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the aromatic naphthalene ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butoxy chain would be observed just below 3000 cm⁻¹. The C-O-C ether linkage would likely show a strong absorption band in the region of 1200-1250 cm⁻¹. The C=C stretching vibrations within the naphthalene ring would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the non-polar C-C bonds in the butyl chain would also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3300 - 3500 Medium-Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2960 Strong Strong
C=C Aromatic Stretch 1450 - 1600 Medium-Strong Strong
C-O-C Stretch 1200 - 1250 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic properties of this compound. This method provides significant insight into the electronic transitions and the extent of conjugation within the molecule by measuring its absorption of light in the UV-visible portion of the electromagnetic spectrum (typically 200-800 nm). libretexts.orgazooptics.com

The UV-Vis spectrum of this compound is dominated by the naphthalene chromophore, an extended conjugated π-system. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org For this molecule, two principal types of electronic transitions are of interest: π → π* and n → π* transitions. uzh.chmatanginicollege.ac.in

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic naphthalene ring. jove.com The extended conjugation of the naphthalene system results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to non-conjugated systems, shifting the absorption to longer wavelengths. utoronto.ca Naphthalene itself exhibits strong absorptions, and the presence of the alkoxy substituent (-O-(CH₂)₄-NH₂) on the naphthalene ring can further influence the position and intensity of these bands. The oxygen atom's lone pair can participate in resonance with the aromatic system, causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). utoronto.calibretexts.org

n → π Transitions:* These lower-intensity (often forbidden) transitions involve the promotion of a non-bonding electron (n), specifically from the lone pairs on the oxygen and nitrogen atoms of the aminobutoxy side chain, to a π* antibonding orbital of the aromatic ring. uzh.chmatanginicollege.ac.in These absorptions typically occur at longer wavelengths than π → π* transitions but with significantly lower molar absorptivity. matanginicollege.ac.in

The specific absorption maxima (λmax) for this compound are analogous to those of other 1-substituted naphthalenes, such as 1-naphthol (B170400). The spectrum is expected to show characteristic bands for the naphthalene system, which are designated as ¹Lₐ and ¹Lₑ bands. researchgate.net The addition of the aminobutoxy group breaks the symmetry of the parent naphthalene molecule, which can alter the relative energies and intensities of these electronic states. researchgate.net The pH of the solution can also influence the spectrum, as protonation of the terminal amino group can induce spectral shifts. tanta.edu.eg

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region (nm)Relative Intensity (Molar Absorptivity, ε)
π → ππ (Naphthalene Ring) → π (Naphthalene Ring)220 - 350High ( > 1,000)
n → πn (Oxygen/Nitrogen) → π (Naphthalene Ring)300 - 400Low ( < 1,000)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound and its corresponding salts (e.g., hydrochloride salt), this technique would provide invaluable data on bond lengths, bond angles, torsional angles, and intermolecular interactions that define the crystal lattice.

In the solid state, the naphthalene ring system of this compound is expected to be nearly planar, although minor distortions or buckling can occur due to steric strain from substituents. researchgate.net The aminobutoxy side chain, being flexible, can adopt various conformations. The specific conformation observed in the crystal structure would be the one that is energetically most favorable, influenced by a balance of intramolecular steric effects and intermolecular packing forces.

The key structural features to be elucidated would include:

The geometry of the ether linkage to the naphthalene ring.

The conformation of the four-carbon alkyl chain (e.g., all-trans, gauche).

The orientation of the terminal amino group.

Upon formation of a salt, such as this compound hydrochloride, the crystal packing is significantly influenced by the formation of strong hydrogen bonds. The ammonium (B1175870) cation (-NH₃⁺) would act as a hydrogen bond donor, while the chloride anion (Cl⁻) would be a hydrogen bond acceptor. These interactions, along with potential weaker C-H···π interactions involving the naphthalene rings, would create a stable, three-dimensional supramolecular network. nih.govnih.gov Analysis of similar peri-substituted naphthalene structures shows that substituent interactions can cause in-plane and out-of-plane distortions of the aromatic core. researchgate.net

Table 2: Hypothetical Crystallographic Data Parameters for this compound·HCl

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Unit Cell Dimensions (Å)a, b, c dimensions defining the unit cell
Bond Lengths (Å)C-C (aromatic) ~1.36-1.42; C-O ~1.37; C-N⁺ ~1.49
Bond Angles (°)C-O-C ~118°; Angles within the naphthalene ring ~120°
Hydrogen BondingStrong N-H···Cl interactions defining the packing motif
Naphthalene PlanarityDihedral angle between the two fused rings close to 0°
Side Chain Torsion AnglesDefines the gauche/anti conformation of the C-C-C-C backbone

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are essential for both the purification of synthesized this compound and the rigorous assessment of its purity. unige.chresearchgate.net The choice of technique depends on the scale and purpose, with column chromatography being used for preparative isolation and high-performance liquid chromatography (HPLC) for analytical purity determination.

Preparative Isolation: For the purification of this compound on a laboratory scale, silica (B1680970) gel column chromatography is a standard method. nih.gov The compound is applied to a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation is based on the differential partitioning of the compound and its impurities between the polar stationary phase (silica gel) and the mobile phase. google.com Given the polarity of the terminal amino group, a gradient elution is often employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to first elute non-polar impurities, followed by the desired product.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the quantitative determination of the purity of this compound. nih.govgla.ac.uk In this technique, the compound is analyzed on a non-polar stationary phase (typically a C18-functionalized silica column) with a polar mobile phase. unige.ch

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. nih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724). soton.ac.uk The gradient would typically start with a high aqueous content and ramp up to a high organic content to elute the compound from the column.

Detection: A UV detector set at a wavelength where the naphthalene chromophore has a strong absorbance (e.g., 230 nm or its λₘₐₓ). nih.gov

The result is a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, provides a precise measure of its purity (e.g., >98%). d-nb.info The method must be validated to ensure its accuracy, precision, and linearity. researchgate.netd-nb.info

Table 3: Illustrative RP-HPLC Method for Purity Analysis

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase B0.1% Trifluoroacetic Acid in Acetonitrile
Flow Rate1.0 mL/min
Gradient10% B to 90% B over 20 minutes
DetectionUV at 230 nm
Injection Volume10 µL
Expected RtDependent on exact conditions, typically in the mid-range of the gradient

Computational Chemistry and in Silico Modeling of 1 4 Aminobutoxy Naphthalene

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide a static, gas-phase picture of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Current time information in Nuremberg, DE. By calculating the electron density, DFT can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For 1-(4-Aminobutoxy)naphthalene, the naphthalene (B1677914) ring constitutes the primary π-conjugated system, while the aminobutoxy tail introduces flexibility and a basic nitrogen center. DFT calculations would likely show that the HOMO is localized primarily on the electron-rich naphthalene ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP map would visualize a region of negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen of the ether linkage, indicating their role as hydrogen bond acceptors. The aromatic protons and the amine protons would exhibit positive potential (blue), marking them as potential hydrogen bond donors.

Calculated Electronic Property (Hypothetical) Value (B3LYP/6-31G)*Implication
Energy of HOMO-6.5 eVIndicates electron-donating capability, likely from the naphthalene ring and amino group.
Energy of LUMO-1.2 eVIndicates electron-accepting capability, primarily on the aromatic system.
HOMO-LUMO Energy Gap (ΔE)5.3 eVSuggests moderate chemical stability.
Dipole Moment2.5 DIndicates a polar molecule capable of dipole-dipole interactions.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum methods provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms over time. This is particularly crucial for flexible molecules like this compound, whose aminobutoxy chain can adopt numerous conformations. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing the molecule's conformational landscape and flexibility. The analysis of these trajectories allows for the identification of the most stable conformers and the energy barriers between them, which is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological receptor.

Dihedral Angle (Hypothetical) Description Observed Conformations (from MD)
τ1 (C4-O-C1'-C2')Naphthalene-O-CH2-CH2Predominantly anti (~180°)
τ2 (O-C1'-C2'-C3')O-CH2-CH2-CH2Gauche (~±60°) and anti (~180°)
τ3 (C1'-C2'-C3'-C4')CH2-CH2-CH2-CH2Gauche (~±60°) and anti (~180°)
τ4 (C2'-C3'-C4'-N)CH2-CH2-CH2-NH2Predominantly anti (~180°)

This table presents hypothetical data to illustrate the types of conformational preferences that could be observed for the flexible side chain.

Molecular Docking Studies for Predicted Ligand-Target Interactions with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate. For this compound, docking studies would involve selecting potential protein targets and using a scoring function to evaluate how well the molecule fits into the target's binding site. The naphthalene moiety could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The terminal amino group is likely to form key hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate.

Hypothetical Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Serotonin (B10506) 5-HT1A Receptor-8.5Asp116 (salt bridge), Phe361, Phe362 (π-π stacking)
Dopamine (B1211576) D2 Receptor-7.9Asp114 (salt bridge), Trp386 (hydrophobic)
Cannabinoid Receptor 2 (CB2)-9.1Phe117 (π-π stacking), Ser285 (H-bond)

This table provides hypothetical docking results against plausible receptor targets to illustrate the potential outputs of such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is built by calculating a set of molecular descriptors (physicochemical, electronic, topological) for a training set of molecules with known activities. A statistical method, such as multiple linear regression or machine learning, is then used to generate an equation that relates these descriptors to the activity. To build a QSAR model for this compound, one would first need to synthesize and test a series of analogues with variations in the naphthalene ring or the side chain. The resulting model could then be used to predict the activity of new, unsynthesized compounds and provide mechanistic hypotheses about which molecular features are crucial for activity.

Hypothetical QSAR Model Statistical Parameters
pIC50 = 0.5LogP - 0.8TPSA + 0.2*MW + 3.1R² = 0.85, Q² = 0.75

This table illustrates a hypothetical QSAR equation where pIC50 is the biological activity, LogP is the lipophilicity, TPSA is the topological polar surface area, and MW is the molecular weight. R² and Q² are measures of the model's predictive power.

In Silico Prediction of Potential Biological Targets and Biochemical Pathways

Beyond single-target docking, modern in silico methods can predict a range of potential biological targets for a given molecule by comparing its structural and physicochemical features to large databases of known ligands and their targets (chemogenomics). Tools like TargetHunter and others use similarity algorithms to generate a list of probable protein targets. For this compound, such a search would likely identify targets associated with other naphthalenic or flexible amine compounds, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Identifying these potential off-targets early is crucial for predicting potential side effects or for drug repurposing efforts.

Predicted Target Class (Hypothetical) Prediction Basis Potential Biochemical Pathway
Monoamine Transporters (SERT, DAT)Structural similarity to known transporter inhibitorsSerotonergic and Dopaminergic signaling
Adrenergic ReceptorsPharmacophore similarity to known adrenergic ligandsAdrenergic signaling pathway
Cytochrome P450 EnzymesGeneral lipophilic and aromatic featuresDrug metabolism

This table presents hypothetical target predictions based on structural similarity to illustrate the output of in silico target identification tools.

Computational Studies on Solvent Effects and Solvation Models in Relation to this compound

The chemical and physical properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. numberanalytics.com In the realm of computational chemistry, understanding and accurately modeling these solvent effects is crucial for predicting molecular behavior, from reaction kinetics to spectroscopic properties. numberanalytics.comucsb.edu For a molecule such as this compound, which possesses both a non-polar aromatic naphthalene ring and a polar aminobutoxy chain, the choice of solvent is expected to play a pivotal role in its conformational stability, electronic structure, and intermolecular interactions. Computational studies, therefore, employ various solvation models to simulate these effects, providing insights that are often difficult to obtain through experimental means alone.

The primary goal of solvation models in computational chemistry is to capture the influence of the solvent on a solute molecule without the prohibitive computational cost of explicitly simulating every solvent molecule. diva-portal.org These models are broadly categorized into two main types: implicit and explicit solvation models. mdpi.com

Implicit Solvation Models (Continuum Models):

Implicit models, also known as continuum models, treat the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.me The solute is placed within a cavity in this continuum, and the interaction between the solute and the solvent is calculated based on the solute's charge distribution and the solvent's bulk properties. fiveable.me This approach significantly reduces the number of atoms in the calculation, making it computationally efficient. mdpi.com

Several popular implicit solvation models are used in computational chemistry, including:

Polarizable Continuum Model (PCM): This model represents the solvent as a polarizable dielectric continuum. fiveable.me

Conductor-like Screening Model (COSMO): COSMO approximates the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the solvent's response to the solute. fiveable.me

Generalized Born (GB) models: These provide an analytical approximation to the Poisson-Boltzmann equation, offering a balance between speed and accuracy. fiveable.me

SMx models (e.g., SM12): These are semi-empirical quantum mechanical methods that incorporate implicit solvation. fiveable.me

The choice of the implicit model can affect the accuracy of the calculations. For a molecule like this compound, these models can be used to predict how the dipole moment and the stability of different conformers change in solvents of varying polarity.

Explicit Solvation Models:

Explicit solvation models represent individual solvent molecules and their interactions with the solute. fiveable.me This approach provides a more detailed and physically realistic description of the solvent structure and dynamics, including specific interactions like hydrogen bonding. mdpi.comrsc.org However, the inclusion of a large number of solvent molecules makes these calculations computationally very expensive. diva-portal.org

Due to the computational cost, explicit solvation is often used for smaller systems or for refining calculations on specific solute-solvent interactions after an initial exploration with implicit models. Hybrid models (QM/MM), which treat the solute and a few key solvent molecules with quantum mechanics and the rest of the solvent with molecular mechanics, offer a compromise between accuracy and computational cost. fiveable.me

For this compound, the amino group is capable of forming hydrogen bonds with protic solvents like water or alcohols. An explicit solvation model would be necessary to accurately describe the geometry and energetics of these specific interactions. rsc.org

Research Findings on Solvent Effects:

The following tables present hypothetical data to illustrate the expected solvent effects on this compound based on established computational chemistry principles.

Table 1: Hypothetical Calculated Dipole Moments and Solvation Free Energies of this compound in Different Solvents

This table illustrates how the calculated dipole moment and solvation free energy of this compound might vary in solvents with different dielectric constants. An increase in dipole moment with solvent polarity is expected due to the polarization of the solute's electron density by the solvent's reaction field. The solvation free energy indicates how favorably the molecule is stabilized by the solvent.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
Cyclohexane2.022.15-3.5
Dichloromethane8.932.80-7.2
Acetonitrile (B52724)37.53.45-10.8
Water78.43.90-12.5

Table 2: Hypothetical Solvatochromic Shifts in the UV-Vis Absorption Spectrum of this compound

Solvatochromism is the change in the color of a solution, or more accurately, a shift in the absorption or emission spectrum of a compound, with a change in solvent polarity. ucsb.edu For a molecule like this compound, the electronic transitions, particularly those involving the naphthalene chromophore, would be sensitive to the solvent environment. The table below shows a hypothetical red shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) as solvent polarity increases, which is a common observation for many organic dyes. mdpi.com

SolventCalculated λmax (nm)Solvatochromic Shift from Cyclohexane (nm)
Cyclohexane2800
Dichloromethane288+8
Acetonitrile295+15
Water302+22

Mechanistic Biological Investigations of 1 4 Aminobutoxy Naphthalene and Derivatives in Vitro Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of a compound with specific receptors is the foundational step for its pharmacological effect. For naphthalene (B1677914) derivatives, receptor binding affinity is a key determinant of their activity, and it is meticulously quantified using various in vitro assay formats.

Radioligand and fluorescence-based binding assays are fundamental techniques used to characterize the interaction between a ligand and its receptor. nih.govsygnaturediscovery.com In these assays, a labeled ligand (radiolabeled or fluorescent) is used to quantify the binding to a target receptor, often in preparations of cell membranes or purified receptors. sygnaturediscovery.com Saturation experiments, where increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation, allow for the determination of the ligand's affinity (equilibrium dissociation constant, Kd) and the receptor density (Bmax). nih.gov

For naphthalene derivatives, these assays have been crucial in identifying their affinity for various receptors. For instance, specific naphthalene derivatives have been synthesized and evaluated as ligands for cannabinoid receptors (CB1 and CB2) and serotonin (B10506) receptors (5-HT4). rsc.orgucl.ac.be In one study, a naphthalene analog of the 5-HT4 receptor ligand GR 113808 was developed, where the indole (B1671886) ring was replaced by a naphthalene moiety. This compound, Compound 8 , demonstrated a high and selective affinity for the 5-HT4 receptor with a Ki value of 6 nM. ucl.ac.be Another study identified naphthalene derivatives with submicromolar Ki values and high selectivity for the CB2 receptor. rsc.org

Fluorescence polarization (FP) is another robust method used, particularly for assessing protein-protein interactions (PPIs). sygnaturediscovery.com This technique has been employed to screen for naphthalene-based inhibitors of the Keap1-Nrf2 interaction, where a fluorescently labeled Nrf2 peptide is used as a tracer to monitor its binding to the Keap1 Kelch domain. nih.govresearchgate.net

Competition binding assays are utilized to determine the affinity and selectivity of unlabeled compounds by measuring their ability to displace a labeled ligand from its receptor. nih.gov This method is essential for profiling the specificity of a new compound against a panel of different receptors. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. wikipedia.org This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the ligand's affinity. wikipedia.org

This approach has been widely applied to naphthalene derivatives. For example, the selectivity of Compound 8 for the 5-HT4 receptor was established by testing its ability to compete for binding at other serotonin receptor subtypes, where it showed significantly lower affinity (Ki > 1000 nM for 5-HT1A, 5-HT2A, etc.). ucl.ac.be Similarly, for naphthalene derivatives targeting the Keap1-Nrf2 interaction, competition assays confirmed that these molecules bind to the C-terminal Kelch domain of Keap1, occupying the Nrf2 binding pocket. chemrxiv.orgchemrxiv.org In studies of nonpeptidic angiotensin II antagonists, competition binding assays in rat smooth muscle cell preparations were used to measure the receptor binding of novel naphthalene regioisomers. sci-hub.se

Cellular Pathway Modulation Studies in Relevant In Vitro Models

Beyond receptor binding, understanding how a compound affects cellular functions requires in vitro models that can elucidate its influence on specific enzymes and intracellular signaling cascades.

The naphthalene scaffold is present in numerous molecules that function as potent enzyme inhibitors. The inhibitory activity is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org

Several naphthalene derivatives have been identified as potent inhibitors of key enzymes implicated in disease. For example, a series of anilino-1,4-naphthoquinone derivatives were found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC₅₀ values in the nanomolar range (3.96–18.64 nM). researcher.lifeacs.orgelsevierpure.com One derivative was four times more potent than the known EGFR inhibitor erlotinib. researcher.lifeacs.org Another class of naphthalene-chalcone hybrids was shown to inhibit VEGFR-2, a key enzyme in angiogenesis, with one compound exhibiting an IC₅₀ of 0.098 µM. nih.gov Additionally, naphthalene-1-sulfonamide (B86908) derivatives have been developed as selective inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases. nih.gov Other studies have documented the ability of naphthoquinones to inhibit DNA topoisomerases I and II, enzymes critical for DNA replication and cell division. nih.govresearchgate.net

In Vitro Enzyme Inhibition by Naphthalene Derivatives
Naphthalene Derivative ClassTarget EnzymeReported IC₅₀Source
Anilino-1,4-naphthoquinonesEGFR Tyrosine Kinase3.96–18.64 nM researcher.lifeacs.org
Naphthalene-Chalcone Hybrid (Compound 2j)VEGFR-20.098 µM nih.gov
Naphthalene-1,4-dione derivative (Compound 7)Mycobacterium tuberculosis0.49 µg/mL nih.gov
Naphthalene-based Chalcone (Compound 10)DPPH Radical Scavenging177 µM researchgate.netbath.ac.uk
Hydrazone derivative of 1-naphthaldehydeDPPH Radical Scavenging28.90 µg/mL researchgate.netbohrium.com

Naphthalene derivatives have been shown to modulate critical intracellular signaling pathways, including those involved in cell survival, stress responses, and programmed cell death.

Antioxidant Response Pathways: A significant body of research has focused on naphthalene derivatives as modulators of the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response. nih.gov Naphthalene bis-sulfonamides and diacetic acids have been designed as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). nih.govchemrxiv.org By binding to the Kelch domain of Keap1, these compounds prevent the degradation of the transcription factor Nrf2. researchgate.netchemrxiv.org This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE) genes, which encode for various cytoprotective enzymes. nih.govnih.gov Naphthoquinones, such as 1,2-naphthoquinone, are also known to impact redox signaling through the production of reactive oxygen species (ROS), which can in turn activate stress response pathways. nih.govmdpi.com

Autophagy and Apoptosis Pathways: Autophagy is a cellular process for degrading and recycling damaged components, and its modulation is a key therapeutic strategy, particularly in oncology. mdpi.com Certain dihydroxy-naphthalene derivatives have been found to induce cancer cell apoptosis in an autophagy-dependent manner. nih.gov Mechanistic studies revealed that these compounds inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov Other naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by generating ROS, which in turn mediates signaling through pathways like MAPK, AKT, and STAT3. tandfonline.com For example, 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone was found to increase the phosphorylation of p38 and JNK while decreasing the phosphorylation of ERK, AKT, and STAT3, ultimately leading to apoptotic cell death. tandfonline.com

Identification and Characterization of Molecular Targets and Ligand-Receptor Interactions

Detailed molecular modeling and biophysical methods are employed to understand how naphthalene derivatives bind to their targets at an atomic level. This knowledge is crucial for structure-based drug design and the optimization of lead compounds.

Key molecular targets identified for various naphthalene derivatives include:

Keap1: Naphthalene-based inhibitors bind directly to the Nrf2-binding pocket within the Kelch domain of Keap1. chemrxiv.orgchemrxiv.org X-ray crystallography has revealed that these inhibitors form crucial interactions with arginine residues (e.g., Arg415, Arg483) in the binding site. researchgate.net Molecular dynamics simulations have further elucidated the binding modes, showing that some derivatives can bind in multiple conformations. chemrxiv.org

EGFR Tyrosine Kinase: Molecular docking studies of anilino-1,4-naphthoquinones show that they occupy the ATP-binding pocket of EGFR. researcher.life The high potency of these inhibitors is attributed to van der Waals forces and specific alkyl interactions with key residues such as A743, K745, and L788. researcher.lifeacs.org

STAT3: Naphthalene derivatives designed based on Selective Estrogen Receptor Modulators (SERMs) have been shown to directly interact with the SH2 domain of STAT3. nih.govresearchgate.net This interaction inhibits STAT3 phosphorylation, dimerization, and nuclear translocation, thereby blocking its function as a transcription factor. nih.gov

VEGFR-2: Docking studies of naphthalene-chalcone hybrids in the active site of VEGFR-2 have identified key interactions, including pi-pi stacking with Lys838 and hydrogen bonds with Cys919 and Asp1046, which are responsible for the inhibitory activity. nih.gov

DNA: Some naphthalene-based complexes, such as naphthalene-modified metallosalen complexes, are known to interact with DNA, which contributes to their cytotoxic effects. figshare.com

These detailed interaction studies provide a rational basis for the observed biological activities and guide the synthesis of new derivatives with improved potency and selectivity.

Affinity-Based Proteomics Approaches

Affinity-based proteomics is a powerful chemoproteomic strategy employed to identify the direct molecular targets of a small molecule within a complex biological system. This technique is pivotal for elucidating the mechanism of action, identifying off-target effects, and understanding the polypharmacology of bioactive compounds. While specific affinity-based proteomics studies on 1-(4-aminobutoxy)naphthalene are not extensively documented in publicly available literature, the methodology provides a clear framework for how its protein interactions could be investigated.

The general workflow for an affinity-based proteomics study of this compound would involve the synthesis of a chemical probe. This probe would consist of three key components: the this compound scaffold for target recognition, a reactive group for covalent modification of the target proteins, and a reporter tag (such as biotin (B1667282) or an alkyne) for enrichment and identification. The aminobutoxy side chain of the parent compound offers a potential site for the attachment of the reactive group and the reporter tag without significantly altering the core naphthalene structure that is likely crucial for its biological activity.

Once the probe is synthesized, it would be incubated with a relevant biological sample, such as a cell lysate or intact cells in culture. Upon binding of the this compound moiety to its protein target(s), the reactive group would be activated, leading to the formation of a stable covalent bond. The tagged protein-probe complexes would then be enriched from the complex mixture using the reporter tag (e.g., streptavidin beads for a biotin tag). Finally, the enriched proteins would be identified and quantified using mass spectrometry-based proteomics. This would generate a list of candidate protein targets of this compound, providing critical insights into its mechanism of action.

Gene Expression Modulation in Cell Culture Models (In Vitro)

Naphthalene and its reactive metabolite, 1,4-naphthoquinone (B94277), have been shown to induce changes in the expression of genes involved in oxidative stress, xenobiotic metabolism, and cell cycle regulation. For example, treatment of human hematopoietic progenitor cells with 1,4-naphthoquinone has been demonstrated to induce the expression of cytochrome P450 enzymes CYP1A2 and CYP3A4. nih.gov This suggests that the naphthalene core of this compound could potentially trigger similar responses.

A typical in vitro study to assess the impact of this compound on gene expression would involve treating a selected cell line (e.g., a human liver cell line like HepG2 or a lung cell line like A549) with the compound at various concentrations and time points. Following treatment, total RNA would be extracted from the cells and subjected to high-throughput sequencing (RNA-Seq) or microarray analysis. The resulting data would reveal which genes are significantly upregulated or downregulated in response to the compound.

Subsequent bioinformatic analysis of the differentially expressed genes would help to identify the key biological pathways and molecular functions affected by this compound. This could include pathways related to drug metabolism, DNA damage response, apoptosis, and inflammation. Such data would provide valuable, albeit indirect, clues about the compound's mechanism of action and potential cellular effects.

Elucidation of Mechanism of Action in In Vitro Cellular and Biochemical Models

The mechanism of action of naphthalene and its derivatives is often linked to their metabolic activation into reactive intermediates. researchgate.net Naphthalene itself is metabolized by cytochrome P450 enzymes to form naphthalene-1,2-oxide, which can then be converted to naphthols and dihydrodiols. nih.gov Further oxidation can lead to the formation of naphthoquinones, which are known to be redox-active and can induce oxidative stress and covalently modify cellular macromolecules. researchgate.net

Based on this established toxicology of naphthalene, a plausible mechanism of action for this compound in in vitro models would also involve its metabolic bioactivation. The naphthalene ring of the molecule is susceptible to oxidation by cytochrome P450 enzymes present in cellular systems, particularly in liver-derived models. This could lead to the formation of hydroxylated metabolites and potentially quinone species.

To investigate this proposed mechanism, a series of in vitro cellular and biochemical assays could be employed. For instance, the cytotoxicity of this compound could be assessed in cell lines with varying levels of metabolic competency. An increase in toxicity in cells with higher P450 activity would support a mechanism involving metabolic activation. Furthermore, the generation of reactive oxygen species (ROS) could be measured using fluorescent probes in cells treated with the compound. An increase in ROS would be consistent with the formation of redox-cycling metabolites.

Biochemical assays could be used to directly assess the interaction of this compound and its potential metabolites with specific enzymes or proteins. For example, enzyme inhibition assays could determine if the compound or its derivatives inhibit key cellular enzymes. The potential for covalent adduction to proteins could be investigated by incubating the compound with proteins and analyzing for modifications using mass spectrometry.

In Vitro Metabolic Stability and Biotransformation Pathways in Liver Microsomes or Hepatocytes

The metabolic fate of a compound is a critical determinant of its pharmacological and toxicological profile. In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying biotransformation pathways. researchgate.net For this compound, these studies would provide insights into its rate of clearance and the nature of its metabolites.

Studies on naphthalene and its alkylated derivatives in human and rat liver microsomes have shown that metabolism can occur on both the aromatic ring and the alkyl side chain. nih.gov The primary routes of metabolism for the naphthalene ring are oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of naphthols and dihydrodiols. nih.gov The specific P450 isoforms involved in naphthalene metabolism include CYP1A2 and CYP3A4. nih.gov

For this compound, several metabolic pathways can be predicted in liver microsomes or hepatocytes:

Aromatic Hydroxylation: Oxidation of the naphthalene ring to form various hydroxylated metabolites.

O-dealkylation: Cleavage of the ether linkage to yield 1-naphthol (B170400) and 4-aminobutanol.

N-oxidation: Oxidation of the primary amine on the butoxy side chain.

Side Chain Oxidation: Hydroxylation at various positions on the butoxy side chain.

Phase II Conjugation: In hepatocytes, the primary metabolites could undergo further conjugation reactions, such as glucuronidation or sulfation of hydroxyl groups, and acetylation of the amino group.

The metabolic stability of this compound would be determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. The formation of predicted metabolites would be monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Identifying the major metabolites would be crucial for understanding whether the compound is likely to be detoxified or activated to more reactive species.

Table 1: Predicted In Vitro Metabolic Pathways of this compound in Liver Microsomes/Hepatocytes

Metabolic Reaction Potential Metabolite(s) Enzyme Family Involved
Aromatic HydroxylationHydroxy-1-(4-aminobutoxy)naphthalene isomersCytochrome P450 (e.g., CYP1A2, CYP3A4)
O-Dealkylation1-Naphthol, 4-aminobutanolCytochrome P450
N-Oxidation1-(4-(Hydroxyamino)butoxy)naphthaleneCytochrome P450, Flavin-containing monooxygenases (FMO)
Side Chain Oxidation1-(4-Amino-x-hydroxybutoxy)naphthalene isomersCytochrome P450
GlucuronidationGlucuronide conjugates of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)
SulfationSulfate conjugates of hydroxylated metabolitesSulfotransferases (SULTs)
N-Acetylation1-(4-(Acetylamino)butoxy)naphthaleneN-acetyltransferases (NATs)

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 4 Aminobutoxy Naphthalene Analogues

Systematic Modification of the Naphthalene (B1677914) Aromatic Ring System

The naphthalene ring serves as the aromatic anchor of the molecule, playing a pivotal role in establishing interactions with biological targets. Modifications to this ring system, including the position, number, and electronic nature of substituents, as well as the replacement of carbon atoms with heteroatoms, can dramatically alter a compound's potency, selectivity, and mechanism of action.

Influence of Substituent Position and Electronic Properties on Mechanistic Activity

The introduction of substituents onto the naphthalene ring is a key strategy for modulating the mechanistic activity of 1-(4-aminobutoxy)naphthalene analogues. The position and electronic characteristics (whether electron-donating or electron-withdrawing) of these substituents are critical determinants of binding affinity and selectivity for targets such as the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT).

Research on related naphthalene derivatives has shown that the presence and position of halogen atoms are crucial for potency. For instance, in a series of naphthalene-1,4-dione analogues, the complete removal of a halogen atom from the C3-position was found to abolish biological activity, indicating its essential role in target interaction. nih.gov The type of halogen can also be important, with different halogens like chlorine or bromine potentially offering different levels of activity. nih.gov

Replacing the naphthalene moiety with a substituted benzene (B151609) ring offers further insight. Studies have demonstrated that such a replacement can eliminate the inhibitory effects on biological targets. However, the subsequent addition of specific substituents back onto the benzene ring—such as a methyl group at the meta-position or an ethyl group at the para-position—can successfully restore this activity. This underscores that a bulky aromatic system with specific electronic features is required for effective biological interactions.

The table below summarizes the general effects of substitutions on the aromatic ring based on findings from related compound classes.

Modification TypeSubstituent/PositionGeneral Effect on Activity
Removal of Substituent Removal of halogenAbolishes or significantly reduces activity
Substitution on Ring Introduction of methyl or ethyl groupsCan restore activity to analogues that are otherwise inactive
Ring Replacement Naphthalene replaced with unsubstituted benzeneAbolishes inhibitory effects
Positional Isomerism 1-Naphthyl vs. 2-NaphthylCan lead to significant differences in binding selectivity between monoamine transporters

Furthermore, the choice between a 1-naphthyl and a 2-naphthyl scaffold can produce considerable differences in binding selectivity for monoamine transporters. This highlights the importance of the vector and orientation of the linker relative to the broader aromatic surface.

Impact of Heteroatom Substitutions on Biological Interactions

SAR studies on substituted isoquinoline (B145761) analogues have been conducted to explore their potential as therapeutic agents. nih.gov The introduction of the nitrogen atom creates a hydrogen bond acceptor site and alters the dipole moment of the ring system, which can lead to new or enhanced interactions with the target protein. Similarly, various 2-arylquinoline derivatives have been synthesized and evaluated, demonstrating that the quinoline (B57606) scaffold is a viable replacement for naphthalene in designing biologically active molecules. rsc.org

These heteroaromatic cores can also influence the lipophilicity and metabolic stability of the compounds. For example, quinoline derivatives often exhibit different lipophilicity profiles compared to their naphthalene counterparts, which can affect their pharmacokinetic properties. rsc.org The strategic placement of the nitrogen atom (e.g., quinoline vs. isoquinoline) can fine-tune the orientation of other substituents and the linker, leading to optimized interactions at the binding site.

Rational Design and Exploration of the Butoxy Linker Moiety

The butoxy linker connects the naphthalene ring to the primary amine and is critical for positioning these two key pharmacophoric elements correctly within the target's binding site. Its length, flexibility, and chemical nature are key variables in the rational design of potent and selective analogues.

Variation in Alkyl Chain Length and Branching for Optimized Binding

The four-carbon length of the butoxy chain is often a critical factor for optimal biological activity. Studies on various classes of receptor ligands have consistently shown that the length of the alkyl spacer plays a defining role in binding affinity. Research on cannabimimetic indoles revealed that high-affinity binding required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon (pentyl) chain. nih.gov Extending the chain further to seven carbons resulted in a dramatic decrease in binding affinity, suggesting that the binding pocket has a specific size limitation. nih.gov

This principle suggests that for this compound analogues, the butoxy linker likely provides the ideal separation between the aromatic ring and the amine group to span the distance between their respective interaction points within the binding site.

The following table illustrates the generalized impact of alkyl chain length on receptor binding, as inferred from studies on related molecular scaffolds. nih.govrsc.orgnih.gov

Linker Chain LengthRelative Binding AffinityRationale
Short (1-2 carbons) LowInsufficient length to bridge key interaction points in the binding site.
Intermediate (3-6 carbons) HighOptimal length to correctly position the terminal functional group for high-affinity interaction.
Long (7+ carbons) LowThe chain is too long, potentially causing steric hindrance or placing the amine group outside the optimal binding region.

While linear chains are most common, the introduction of branching on the alkyl linker can also impact activity by restricting conformational flexibility. This can be advantageous if it locks the molecule into a more favorable binding conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary orientation for binding.

Substitution of Ether Linkage with Alternative Spacers

The ether oxygen in the butoxy linker is a key feature, influencing the linker's angle, polarity, and hydrogen bond accepting potential. Replacing this ether linkage with alternative chemical spacers, such as a thioether (sulfur), amide (-NHCO-), or an amine, is a common strategy to probe the importance of the oxygen atom and to modify the compound's properties.

Amide linkers introduce more significant changes. They are planar, rigid, and act as both hydrogen bond donors and acceptors. The introduction of an amide linker can therefore introduce new interaction points while restricting the conformational flexibility of the molecule. researchgate.net

Derivatization and Functionalization of the Primary Amine Functional Group

The terminal primary amine is a critical pharmacophoric element, typically forming a key ionic or hydrogen bond interaction within the binding site of monoamine transporters. Derivatization of this group by N-alkylation (to form secondary or tertiary amines) or acylation (to form amides) is a powerful method for modulating selectivity and potency.

Converting the primary amine to a secondary amine, for instance by adding a methyl group (N-methylation), often has a profound effect on biological activity. This change increases lipophilicity and steric bulk while reducing the number of hydrogen bond donors from two to one. In many monoamine transporter inhibitors, N-methylation is well-tolerated and can even enhance affinity for certain transporter subtypes over others.

More complex derivatization, such as incorporating the nitrogen into a cyclic structure like a piperazine (B1678402) or piperidine (B6355638) ring, has been used to develop potent and selective serotonin and norepinephrine (B1679862) reuptake inhibitors. These larger, more rigid structures can explore additional binding space within the transporter and introduce new interactions, leading to enhanced affinity and a modified selectivity profile. For example, a series of N,N-Bis(2-hydroxy-1-naphthylmethyl)amine derivatives showed significant biological activities, demonstrating that substantial bulk can be added to the amine to generate potent compounds. researchgate.net

Acylation, Alkylation, and Arylation Strategies to Modulate Interactions

The primary amine of the 4-aminobutoxy side chain in this compound serves as a critical handle for chemical modification. Acylation, alkylation, and arylation of this amine group can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby modulating its interaction with biological targets.

Acylation: The introduction of an acyl group to the terminal amine can influence the molecule's ability to act as a hydrogen bond donor. The nature of the acyl group, from simple acetyl groups to more complex aromatic acyl moieties, can fine-tune these interactions. Research into related naphthalene derivatives has shown that such modifications can impact their biological activities, for instance, in the context of anticancer agents where N-acylation can alter cytotoxicity profiles.

Alkylation: N-alkylation introduces steric hindrance and modifies the basicity of the amine. The size and nature of the alkyl group are determining factors for the resulting biological activity. For example, in studies of other naphthalene-based compounds, the degree of N-alkylation has been shown to be a critical determinant of receptor binding affinity and selectivity.

Arylation: The addition of an aryl group to the amine can introduce significant steric bulk and potential for π-π stacking interactions with aromatic residues in a protein's binding pocket. This strategy has been employed in various drug discovery programs to enhance target affinity and specificity.

A systematic exploration of these modifications on the this compound scaffold would be necessary to delineate a clear SAR. The following table summarizes the potential impact of these modifications.

ModificationPotential Structural ChangePotential Impact on Biological Activity
Acylation Introduction of a carbonyl group, potential for hydrogen bond acceptance.Modulation of hydrogen bonding interactions, alteration of solubility and metabolic stability.
Alkylation Increase in steric bulk, modification of amine basicity.Altered receptor fit, changes in electrostatic interactions.
Arylation Introduction of a bulky aromatic ring.Potential for π-π stacking, significant increase in steric hindrance, altered lipophilicity.

Cyclization Reactions Involving the Amine Moiety

Cyclization of the aminobutoxy side chain can lead to the formation of novel heterocyclic systems, which can rigidly constrain the conformation of the molecule. This conformational restriction can be advantageous, as it may lead to higher affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. Intramolecular cyclization can lead to the formation of various ring systems, such as piperidines or other nitrogen-containing heterocycles, depending on the reaction conditions and the presence of other functional groups. The resulting cyclic analogues would present a significantly different topographical profile to a biological target compared to the linear parent compound.

Correlation of Structural Features with Specific Mechanistic Biological Activity and Target Selectivity

The correlation of specific structural features of this compound analogues with their mechanistic activity and target selectivity is the cornerstone of rational drug design. For instance, the length and flexibility of the butoxy linker are critical. A shorter or longer linker would alter the distance between the naphthalene core and the terminal amine, which could be crucial for optimal interaction with a target.

The substitution pattern on the naphthalene ring itself also plays a pivotal role. The position and nature of substituents can influence the electronic properties of the aromatic system and introduce specific interactions with a receptor. For example, studies on other naphthalene derivatives have demonstrated that substitution at different positions can dramatically alter their biological profiles, including their potency and selectivity as inhibitors of various enzymes or receptors.

Development of Predictive Pharmacophore Models for Future Design Efforts

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the SAR data from a series of active this compound analogues, a predictive pharmacophore model can be developed.

Such a model would typically include features such as:

A hydrophobic feature representing the naphthalene core.

A hydrogen bond donor/acceptor feature corresponding to the ether oxygen.

A positive ionizable feature representing the terminal amine.

Defined distances and angles between these features.

This pharmacophore model can then be used as a 3D query in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity. Furthermore, it can guide the design of novel analogues with improved potency and selectivity by ensuring that newly designed molecules fit the key pharmacophoric features. The development of a robust pharmacophore model is an iterative process, refined as more experimental data becomes available.

Future Directions and Potential Research Avenues for 1 4 Aminobutoxy Naphthalene

Exploration as a Chemical Probe for Uncharacterized Biological Systems and Pathways

The inherent photophysical properties of the naphthalene (B1677914) moiety make it an excellent foundation for the development of fluorescent probes. Naphthalene derivatives are known for their strong fluorescence, photostability, and sensitivity to the local environment, making them ideal for detecting and imaging biological molecules and events. nih.govresearchgate.net The structure of 1-(4-Aminobutoxy)naphthalene, featuring a terminal primary amine, is particularly suited for this purpose.

Future research could focus on modifying this amine group to create selective sensors. For instance, the amine can serve as a reactive handle to attach recognition moieties for specific ions, metabolites, or even enzymes. Naphthalimide-based probes have already demonstrated success in detecting metal ions like Al³⁺ through fluorescence changes. mdpi.com Similarly, aminonaphthalene has been polymerized to create chemosensors for Fe³⁺. nih.gov By analogy, this compound could be engineered to target specific biological analytes. The flexible butoxy linker may allow the naphthalene fluorophore to intercalate into or bind within macromolecular structures like proteins or nucleic acids, with changes in fluorescence signaling these binding events. This would enable its use in high-throughput screening or cellular imaging to explore biological systems where the targets are not yet fully characterized.

Integration into Complex Supramolecular Architectures and Advanced Materials Science

The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers fertile ground for the application of this compound. The planar, electron-rich naphthalene core is capable of engaging in π-π stacking interactions, which are fundamental to the construction of self-assembling systems. rsc.org Naphthalene-based building blocks have been successfully used to create macrocycles, molecular cages, and water-soluble supramolecular polymers driven by naphthalene-naphthalene interactions. core.ac.ukresearchgate.net

The this compound molecule possesses dual functionality for supramolecular assembly. The naphthalene unit can participate in π-stacking, while the terminal amino group can form strong, directional hydrogen bonds. This combination could be exploited to design novel materials with ordered structures, such as:

Liquid Crystals: The rod-like shape of the molecule could favor the formation of liquid crystalline phases.

Porous Organic Polymers: The amino group can be used as a monomer in polymerization reactions to create porous frameworks for gas storage or catalysis. nih.gov

Gels: Self-assembly through a combination of hydrogen bonding and π-stacking could lead to the formation of supramolecular gels with stimuli-responsive properties.

These materials could find applications in sensing, separations, and electronics, leveraging the unique photophysical properties of the embedded naphthalene units.

Advanced Chemical Biology Applications Beyond Direct Biological Activity

Beyond its potential as a standalone probe, this compound can be developed into a versatile tool for chemical biology. The aminobutoxy chain acts as a flexible linker, allowing the naphthalene moiety to be conjugated to other molecules without significantly disrupting their function.

Potential applications include:

Fluorescent Tagging: The compound can be covalently attached to proteins, peptides, or nucleic acids. The naphthalene group would serve as a fluorescent reporter to track the location, concentration, and interactions of these biomolecules within living cells using techniques like fluorescence microscopy.

Biophysical Studies: By incorporating this molecule into a biological system, researchers can study conformational changes and binding events. For example, the fluorescence of the naphthalene tag might change upon a protein folding or binding to its substrate, providing real-time kinetic data.

Component of Bioactive Conjugates: The molecule could be linked to a pharmacologically active compound. The naphthalene portion could serve as a visualization tag or potentially enhance the cellular uptake or target engagement of the attached drug.

These applications move beyond assessing the inherent biological activity of the compound itself and instead utilize it as a component in more complex systems to interrogate biological processes.

Development of Novel and Sustainable Synthetic Methodologies for Structurally Related Naphthalene-Amines

While traditional methods for synthesizing aminonaphthalenes, such as the reduction of nitronaphthalenes, are well-established, they often rely on harsh reagents and stoichiometric amounts of reducing agents like iron in acidic conditions. wikipedia.org There is a significant and growing emphasis within the chemical industry on developing "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous substances. nih.govnih.gov

Future research should aim to develop novel, more sustainable methods for the synthesis of this compound and its analogs. Promising areas of investigation include:

Catalytic Hydrogenation: Using heterogeneous or homogeneous catalysts for the reduction of the corresponding nitro-naphthalene precursor with molecular hydrogen, which produces only water as a byproduct.

Biocatalysis: Employing enzymes or whole-cell systems to perform the reduction or amination steps under mild, aqueous conditions. researchgate.net

Flow Chemistry: Developing continuous flow processes that can improve reaction efficiency, safety, and scalability while minimizing solvent usage.

Aqueous Micellar Catalysis: Performing key synthetic steps in water using surfactant micelles to solubilize organic reactants, thereby replacing volatile organic solvents. nih.gov

Developing such methodologies would not only be environmentally beneficial but could also lead to more cost-effective and efficient production of this class of compounds for various applications.

Unveiling Additional Mechanistic Insights into Intricate Cellular Interactions and Pathways

Understanding the interaction of any new chemical entity with cellular systems is paramount. Some aromatic amines, such as 2-naphthylamine, are known carcinogens that exert their toxicity after metabolic activation by enzymes like cytochrome P450s into reactive species that form DNA adducts. nih.govnih.gov Although 1-naphthylamine (B1663977) is also a suspected carcinogen, its mechanisms are less defined. nih.govchemicalbook.com

A crucial future direction for this compound is a thorough investigation of its metabolism and potential cellular targets. Key research questions would include:

Metabolic Fate: How is the molecule processed by metabolic enzymes like cytochrome P450s? Does the aminobutoxy chain alter the typical metabolic pathways observed for 1-naphthylamine?

Cytotoxicity and Genotoxicity: Does the compound or its metabolites exhibit toxicity? Does it interact with DNA, and if so, through what mechanism (e.g., intercalation, adduct formation)? The flexible linker may significantly change how the naphthalene core approaches and binds to DNA compared to simpler naphthylamines.

Target Identification: Utilizing techniques such as chemical proteomics, researchers could identify specific proteins that bind to this compound. This could reveal unexpected cellular pathways affected by the compound and could be compared to the known targets of other naphthalene derivatives, such as those that impact mitochondrial function. nih.gov

A comprehensive understanding of its cellular interactions is essential for safely developing this compound for any application that involves biological systems, from chemical probes to advanced materials that may come into human contact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminobutoxy)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where 1-naphthol reacts with 4-aminobutyl bromide under basic conditions. A common approach uses dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group, facilitating the substitution reaction . Optimization includes adjusting molar ratios (e.g., 1:1.2 for naphthol:alkylating agent), temperature (room temperature to 60°C), and reaction time (2–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity.

Q. What analytical techniques are most effective for characterizing this compound in laboratory settings?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the naphthalene ring (δ 6.8–8.5 ppm) and aminobutoxy chain (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 230.141) .
  • UV-Vis and Fluorescence Spectroscopy : Used to study electronic transitions (λmax ~270–300 nm) and quantum yields for photochemical applications .

Q. What are the primary toxicological endpoints associated with this compound exposure in model organisms?

  • Methodological Answer : Acute toxicity studies in rodents (oral/inhalation routes) assess endpoints like LD₅₀ , organ-specific effects (e.g., hepatic enzymes, renal biomarkers), and hematological changes (e.g., hemoglobin oxidation). Subchronic exposure evaluates cumulative effects, such as body weight loss or histopathological alterations in the liver and lungs . Standard protocols follow OECD Test Guidelines (e.g., TG 423, 408) with dose-response modeling to establish no-observed-adverse-effect levels (NOAELs).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design (e.g., species, exposure duration). To address this:

  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
  • Dose-Response Reconciliation : Normalize data to body surface area or metabolic rate for cross-species comparisons .
  • Mechanistic Validation : Use in vitro models (e.g., HepG2 cells) to isolate metabolic pathways (e.g., cytochrome P450-mediated oxidation) contributing to observed disparities .

Q. What experimental strategies are employed to study the environmental fate and partitioning behavior of this compound?

  • Methodological Answer : Environmental persistence is assessed via:

  • Biodegradation Assays : OECD 301B tests measure mineralization rates in activated sludge .
  • Sorption Studies : Batch experiments with soil/water systems determine log Koc (organic carbon partition coefficient) using HPLC or LC-MS .
  • Photolysis : Simulated sunlight exposure (λ >290 nm) quantifies half-life in aqueous media, with GC-MS tracking degradation products .

Q. What in vitro or in vivo models are suitable for investigating the metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro : Liver microsomes (human/rat) identify Phase I metabolites (e.g., hydroxylation at the naphthalene ring) using LC-HRMS .
  • In Vivo : Radiolabeled ¹⁴C-tracer studies in rats track metabolite distribution in urine/feces .
  • Computational Models : QSAR (Quantitative Structure-Activity Relationship) predicts metabolic hotspots, validated by enzymatic assays .

Q. How do structural modifications at the aminobutoxy moiety influence the compound's physicochemical properties and bioactivity?

  • Methodological Answer : Systematic modifications (e.g., alkyl chain length, substituent electronegativity) are evaluated via:

  • LogP Measurements : Shake-flask or HPLC methods quantify hydrophobicity changes .
  • Receptor Binding Assays : Competitive ELISA or SPR (Surface Plasmon Resonance) test affinity for targets like G-protein-coupled receptors .
  • Thermodynamic Solubility : Phase-solubility diagrams in buffered solutions (pH 1.2–7.4) guide formulation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.